molecular formula C6H10ClNS B2985048 (2-Methylthiophen-3-yl)methanamine hydrochloride CAS No. 2172496-26-1

(2-Methylthiophen-3-yl)methanamine hydrochloride

Cat. No. B2985048
CAS RN: 2172496-26-1
M. Wt: 163.66
InChI Key: OETGCOWRMBRYCD-UHFFFAOYSA-N
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Description

“(2-Methylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H9NS.ClH . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Methylthiophen-3-yl)methanamine hydrochloride” is 1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H . This indicates the presence of a sulfur atom in the thiophene ring, a methyl group attached to the thiophene ring, and a methanamine group also attached to the thiophene ring .


Physical And Chemical Properties Analysis

“(2-Methylthiophen-3-yl)methanamine hydrochloride” is a powder at room temperature . The molecular weight of this compound is 163.67 .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Zhai Zhi-we (2014) focused on the synthesis and characterization of a novel compound, closely related to the chemical structure of (2-Methylthiophen-3-yl)methanamine hydrochloride. The compound was synthesized through condensation reactions and characterized using NMR and X-ray diffractions, highlighting the compound's potential in chemical research and development (Zhai Zhi-we, 2014).

Anticonvulsant Potential

  • Research by Pandey and Srivastava (2011) involved synthesizing Schiff bases of 3-aminomethyl pyridine, which shares a structural resemblance with (2-Methylthiophen-3-yl)methanamine hydrochloride. These compounds were explored for their potential anticonvulsant properties, demonstrating the possible therapeutic applications of similar structures (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

  • Basu et al. (2014) studied Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, related to (2-Methylthiophen-3-yl)methanamine hydrochloride. These complexes displayed significant photocytotoxic properties under red light, suggesting their potential use in targeted cancer therapies (Basu et al., 2014).

Learning and Memory Facilitation

  • Jiang Jing-ai (2006) explored the effects of a compound structurally similar to (2-Methylthiophen-3-yl)methanamine hydrochloride on learning and memory in mice. This research indicated the compound's potential in neuropharmacological applications (Jiang Jing-ai, 2006).

Highly Selective and Sensitive Determination of Dopamine

  • A study by Huaisheng Wang et al. (2006) utilized poly(3-methylthiophene), chemically related to (2-Methylthiophen-3-yl)methanamine hydrochloride, for the selective and sensitive determination of dopamine. This indicates potential applications in biosensing technologies (Huaisheng Wang et al., 2006).

Efficient Transfer Hydrogenation Reactions

  • Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, structurally similar to (2-Methylthiophen-3-yl)methanamine hydrochloride, and examined its use in transfer hydrogenation reactions, suggesting its potential in chemical synthesis and industrial applications (Karabuğa et al., 2015).

Asymmetric Synthesis of Aminoalkyl Piperidines

  • Froelich et al. (1996) investigated the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are structurally related to (2-Methylthiophen-3-yl)methanamine hydrochloride, showcasing its potential in the development of pharmaceutical compounds (Froelich et al., 1996).

Improved Industrial Synthesis of Antidepressants

  • Vukics et al. (2002) presented a novel synthesis method for sertraline hydrochloride, an antidepressant, using a process involving methanamine, highlighting the relevance of structurally similar compounds in pharmaceutical manufacturing (Vukics et al., 2002).

Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives

  • Yarmolchuk et al. (2011) explored hexahydro-2H-thieno[2,3-c]pyrrole as a potential scaffold for drug discovery, suggesting that compounds like (2-Methylthiophen-3-yl)methanamine hydrochloride could be useful in medicinal chemistry (Yarmolchuk et al., 2011).

Safety and Hazards

The safety information for “(2-Methylthiophen-3-yl)methanamine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(2-methylthiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGCOWRMBRYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiophen-3-yl)methanamine hydrochloride

CAS RN

2172496-26-1
Record name (2-methylthiophen-3-yl)methanamine hydrochloride
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